4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol
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Overview
Description
4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a hydroxy-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the piperidine ring through cyclization reactions. The hydroxy and dimethoxy groups are introduced via selective hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The hydroxy and dimethoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The bromophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1-[(4-hydroxyphenyl)methyl]piperidin-4-ol
- 4-(4-Bromophenyl)-1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-ol
- 4-(4-Chlorophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol
Uniqueness
4-(4-Bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol is unique due to the presence of both hydroxy and dimethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4/c1-25-17-11-14(12-18(26-2)19(17)23)13-22-9-7-20(24,8-10-22)15-3-5-16(21)6-4-15/h3-6,11-12,23-24H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBXUZRKJFFLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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